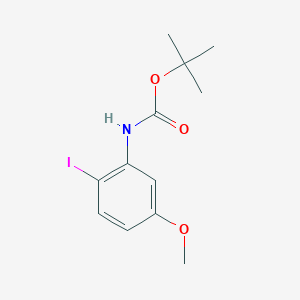
tert-butyl N-(2-iodo-5-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-iodo-5-methoxyphenyl)carbamate is an organic compound with the molecular formula C12H16INO3. It is a derivative of carbamate, featuring a tert-butyl group, an iodine atom, and a methoxy group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(2-iodo-5-methoxyphenyl)carbamate can be synthesized through a multi-step process. One common method involves the protection of an amine group with a tert-butyl carbamate (Boc) group, followed by iodination and methoxylation of the phenyl ring. The reaction conditions typically involve the use of di-tert-butyl dicarbonate (Boc2O) under basic conditions to introduce the Boc group . Iodination can be achieved using iodine or other iodinating agents, while methoxylation can be performed using methanol in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-iodo-5-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents can be used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while oxidation can produce corresponding carboxylic acids or ketones.
Scientific Research Applications
tert-Butyl N-(2-iodo-5-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-iodo-5-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-iodo-4-methoxyphenyl)carbamate
- tert-Butyl N-(2-iodo-3-methoxyphenyl)carbamate
- tert-Butyl N-(2-iodo-6-methoxyphenyl)carbamate
Uniqueness
tert-Butyl N-(2-iodo-5-methoxyphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the iodine atom and methoxy group in specific positions can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H16INO3 |
|---|---|
Molecular Weight |
349.16 g/mol |
IUPAC Name |
tert-butyl N-(2-iodo-5-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-10-7-8(16-4)5-6-9(10)13/h5-7H,1-4H3,(H,14,15) |
InChI Key |
ADWNCFOQMSVOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















